Quantified Enhancement of Lipophilicity (LogP) vs. Unprotected 4-Piperidinol
1-(Trifluoroacetyl)-4-piperidinol exhibits a predicted octanol-water partition coefficient (LogP) of 0.47 to 0.70 [1]. This represents a substantial increase in lipophilicity compared to its unsubstituted parent compound, 4-piperidinol, which has an experimentally determined LogP of -0.52 . The introduction of the trifluoroacetyl group therefore increases the LogP by approximately 1.0 to 1.2 log units.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.47 - 0.70 (predicted) |
| Comparator Or Baseline | 4-Piperidinol: LogP = -0.52 (experimental ACD/LogP) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.2 log units |
| Conditions | Target: MolAid predicted values based on molecular structure [1]; Comparator: ChemSpider ACD/LogP data for 4-piperidinol |
Why This Matters
This log unit increase in lipophilicity predicts significantly enhanced passive membrane permeability and blood-brain barrier penetration, making 1-(trifluoroacetyl)-4-piperidinol a superior starting point for designing CNS-active drug candidates compared to 4-piperidinol.
- [1] MolAid. 2,2,2-Trifluoro-1-(4-hydroxy-1-piperidinyl)ethanone | 93343-02-3. https://www.molaid.com/MS_359476 (accessed 2026). View Source
